2-[(1-Phenylpropyl)amino]butan-1-ol
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Overview
Description
2-[(1-Phenylpropyl)amino]butan-1-ol is an organic compound with the molecular formula C13H21NO. It is a secondary amine and an alcohol, characterized by the presence of a phenyl group attached to a propyl chain, which is further connected to an amino group and a butanol moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Phenylpropyl)amino]butan-1-ol can be achieved through several methods. One common approach involves the reaction of 1-phenylpropylamine with butanal in the presence of a reducing agent. The reaction typically proceeds under mild conditions, with the reducing agent facilitating the formation of the alcohol group .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of Grignard reagents. The Grignard reaction is a versatile method for forming carbon-carbon bonds and can be used to synthesize alcohols from carbonyl compounds. In this case, the Grignard reagent reacts with a suitable carbonyl compound to yield the desired product .
Chemical Reactions Analysis
Types of Reactions
2-[(1-Phenylpropyl)amino]butan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form a primary amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides and strong bases.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amines.
Scientific Research Applications
2-[(1-Phenylpropyl)amino]butan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[(1-Phenylpropyl)amino]butan-1-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Phenylpropanolamine: A sympathomimetic agent used as a decongestant and appetite suppressant.
Ephedrine: A compound with similar structure and pharmacological properties, used as a bronchodilator and stimulant.
Pseudoephedrine: Another related compound, commonly used as a decongestant.
Uniqueness
2-[(1-Phenylpropyl)amino]butan-1-ol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a phenyl group, propyl chain, amino group, and butanol moiety allows it to participate in a wide range of chemical reactions and interact with various molecular targets .
Properties
Molecular Formula |
C13H21NO |
---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
2-(1-phenylpropylamino)butan-1-ol |
InChI |
InChI=1S/C13H21NO/c1-3-12(10-15)14-13(4-2)11-8-6-5-7-9-11/h5-9,12-15H,3-4,10H2,1-2H3 |
InChI Key |
IBHAPVSEXAHHAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)NC(CC)C1=CC=CC=C1 |
Origin of Product |
United States |
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